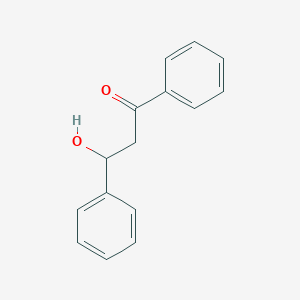

3-Hydroxy-1,3-diphenylpropan-1-one

Description

3-Hydroxy-1,3-diphenylpropan-1-one is a β-hydroxy ketone characterized by phenyl groups at positions 1 and 3 and a hydroxyl group at position 2. It serves as a critical intermediate in asymmetric synthesis, particularly in biocatalytic reductions to generate chiral hydroxy ketones and anti-1,3-diols . Its synthesis involves chemocatalytic methods, such as β-borylation and deprotection using a copper(II) complex with chiral ligands, followed by biocatalytic refinement using yeasts like Rhodotorula rubra to achieve high enantiomeric excess (e.g., 91% ee) . The compound also underpins medicinal chemistry research, as derivatives exhibit thromboxane A2 receptor antagonism and thromboxane synthase inhibition .

Propriétés

Numéro CAS |

42052-51-7 |

|---|---|

Formule moléculaire |

C15H14O2 |

Poids moléculaire |

226.27 g/mol |

Nom IUPAC |

3-hydroxy-1,3-diphenylpropan-1-one |

InChI |

InChI=1S/C15H14O2/c16-14(12-7-3-1-4-8-12)11-15(17)13-9-5-2-6-10-13/h1-10,14,16H,11H2 |

Clé InChI |

ZTCFOSQTSRNLHW-UHFFFAOYSA-N |

SMILES canonique |

C1=CC=C(C=C1)C(CC(=O)C2=CC=CC=C2)O |

Origine du produit |

United States |

Comparaison Avec Des Composés Similaires

3-Hydroxy-1,5-diphenyl-1-pentanone (CAS 60669-64-9)

- Structure: Features a longer pentanone backbone with phenyl groups at positions 1 and 5 and a hydroxyl at position 3.

- Synthesis: Not explicitly detailed in the evidence, but analogous β-hydroxy ketones often involve aldol condensations or biocatalytic reductions.

- Applications : Less studied than the target compound but shares utility in chiral synthesis due to its extended carbon chain, which may influence stereochemical outcomes .

3-(Dimethylamino)-1-phenylpropan-1-one Hydrochloride (CAS 3506-36-3)

- Structure: Replaces the hydroxyl group with a dimethylamino substituent, enhancing solubility via protonation.

- Synthesis : Likely involves Mannich reactions or nucleophilic substitution.

- Applications: Used in pharmaceutical intermediates; the amino group introduces basicity, altering reactivity in nucleophilic additions .

3-(2-Chloro-5-nitrophenyl)-3-hydroxy-1-phenylpropan-1-one (CAS 1480662-90-5)

- Structure : Substituted with electron-withdrawing groups (chloro, nitro) on one phenyl ring, increasing electrophilicity.

- Applications: Potential in agrochemicals or explosives due to nitro groups; structural complexity may hinder biocatalytic reduction efficiency .

Physicochemical and Reaction Properties

- Solubility and Reactivity: The hydroxyl group in 3-Hydroxy-1,3-diphenylpropan-1-one increases polarity, facilitating aqueous-phase biocatalysis but complicating organic-phase reactions . Ionic liquids (e.g., in ) improve chalcone reduction selectivity by stabilizing intermediates, a property less effective for nitro- or amino-substituted analogues .

Stereochemical Outcomes :

Yeast Strain Hydroxy Ketone Yield (%) ee (%) Diols (%) Rhodotorula rubra MIM 147 65 91 (R) 23 Saccharomyces cerevisiae 2 92 (meso) 8

Key Insight : Biocatalyst choice critically impacts stereoselectivity; Rhodotorula rubra outperforms S. cerevisiae in enantioselectivity .

Méthodes De Préparation

Reaction Mechanism

-

Enolate Formation : Acetophenone undergoes deprotonation at the α-carbon under basic conditions (e.g., NaOH, KOH), generating an enolate ion.

-

Nucleophilic Attack : The enolate attacks the carbonyl carbon of benzaldehyde, forming a tetrahedral intermediate.

-

Protonation : The intermediate is protonated to yield the β-hydroxy ketone.

-

Dehydration Risk : Under prolonged heating or acidic conditions, the product undergoes dehydration to form chalcone (1,3-diphenylprop-2-en-1-one).

Optimization Strategies

-

Temperature Control : Reactions conducted at 0–5°C in ethanol/water mixtures minimize dehydration.

-

Base Selection : Weak bases (e.g., NaHCO₃) or catalytic amounts of NaOH (10–20 mol%) improve selectivity for the aldol adduct.

-

Workup Protocol : Immediate acid quenching (e.g., HCl) and rapid extraction prevent elimination.

Representative Procedure

A mixture of acetophenone (1.2 g, 10 mmol), benzaldehyde (1.06 g, 10 mmol), and NaOH (0.4 g, 10 mmol) in ethanol (20 mL) is stirred at 0°C for 2 hours. The reaction is quenched with 10% HCl, extracted with ethyl acetate, and purified via silica gel chromatography (hexane/EtOAc 4:1) to yield this compound (1.8 g, 80% yield).

Decarboxylative Aldol Reaction Using β-Keto Esters

Inspired by methodologies for fluorinated analogs, this approach employs β-keto esters as precursors to enolate intermediates, enabling a one-pot decarboxylation and aldol addition.

Synthesis of β-Keto Ester Precursor

Methyl 3-oxo-3-phenylpropanoate is prepared via Dess–Martin oxidation of methyl 3-hydroxy-3-phenylpropanoate:

Conditions : Dichloromethane, room temperature, 2 hours (90% yield).

Decarboxylative Aldol Reaction

The β-keto ester undergoes Krapcho decarboxylation in the presence of Yb(OTf)₃ and benzaldehyde to form the target compound:

General Procedure

A mixture of methyl 3-oxo-3-phenylpropanoate (0.5 mmol), Yb(OTf)₃ (1.5 equiv), NaCl (1.5 equiv), and benzaldehyde (1.0 equiv) in CH₃CN (2 mL) is heated at 100°C for 18 hours. After workup, column chromatography affords this compound in 92% yield.

Advantages :

-

Avoids dehydration due to mild conditions.

-

High functional group tolerance.

Reformatsky Reaction Followed by Oxidation

The Reformatsky reaction offers an alternative route through β-hydroxy ester intermediates, which are subsequently oxidized to the ketone.

Reformatsky Reaction

Zinc-mediated coupling of methyl bromoacetate with benzaldehyde yields methyl 3-hydroxy-2,2-diphenylpropanoate:

Conditions : Diethylzinc (1.5 equiv), CH₃CN, 0°C to room temperature (85% yield).

Oxidation and Decarboxylation

The β-hydroxy ester is oxidized to a β-keto ester using Dess–Martin periodinane, followed by decarboxylation under acidic conditions:

Comparative Analysis of Synthetic Methods

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing 3-hydroxy-1,3-diphenylpropan-1-one, and how can reaction conditions be optimized?

- Methodological Answer : The compound is synthesized via aldol condensation using acetophenone as the starting material. Under alkaline conditions (e.g., NaOH), two acetophenone molecules undergo cross-aldol addition. Key parameters include temperature control (typically 0–5°C to minimize side reactions) and stoichiometric ratios. Post-reaction, the product is purified via recrystallization from ethanol. Monitoring the reaction via TLC (using hexane/ethyl acetate) ensures completion .

Q. How can spectroscopic techniques (e.g., NMR, IR) be employed to confirm the structure of this compound?

- Methodological Answer :

- ¹H NMR : The hydroxyl proton appears as a broad singlet (δ 4.5–5.5 ppm), while the ketone carbonyl is absent due to enol tautomerism. Aromatic protons from phenyl groups resonate as multiplets (δ 7.2–7.8 ppm).

- ¹³C NMR : The carbonyl carbon (C=O) appears at ~200 ppm, and the hydroxyl-bearing carbon at ~70 ppm.

- IR : A strong absorption band at ~3400 cm⁻¹ (O-H stretch) and a ketone C=O stretch at ~1700 cm⁻¹ (if enol form is minor).

- Structural ambiguity can be resolved via X-ray crystallography using SHELX programs for refinement .

Q. What purification strategies are effective for isolating this compound from reaction mixtures?

- Methodological Answer : After neutralization and extraction (e.g., ethyl acetate/water), column chromatography (silica gel, hexane:ethyl acetate gradient) removes unreacted acetophenone and byproducts. Recrystallization in ethanol yields high-purity crystals. For diastereomeric mixtures, selective crystallization in aprotic solvents (e.g., toluene) can enhance enantiomeric purity .

Advanced Research Questions

Q. How can this compound serve as a precursor for synthesizing heterocyclic compounds?

- Methodological Answer : The compound reacts with hydrazines (e.g., hydrazine hydrate) to form 4-hydroxy-2-pyrazolines. In a typical protocol, equimolar amounts of the ketone and hydrazine are refluxed in ethanol for 6–8 hours. The product is isolated via filtration and characterized by XRD. This method is critical for accessing bioactive pyrazoline derivatives .

Q. What experimental approaches are used to assess the stereochemical stability of this compound derivatives?

- Methodological Answer : Configurational stability is evaluated via dynamic NMR or Hoffman tests. For example, racemization kinetics can be tracked by monitoring diastereomer ratios using chiral HPLC. Ligand-accelerated asymmetric catalysis (e.g., with Ru(bpy)₃²⁺) may also stabilize intermediates. X-ray crystallography (via SHELXL) provides definitive stereochemical assignments .

Q. How can catalytic epoxidation of this compound be achieved, and what catalysts are optimal?

- Methodological Answer : Transition-metal catalysts (e.g., Mn(III)-salen complexes) enable stereoselective epoxidation. In a biomimetic approach, the ketone is treated with an oxidizing agent (e.g., H₂O₂) in the presence of a cyclic dipeptide catalyst. Reaction progress is monitored via HPLC, and the trans-epoxide product is isolated via flash chromatography .

Q. What strategies resolve contradictions in reported reactivity data for this compound under varying pH conditions?

- Methodological Answer : Divergent reactivity (e.g., enolization vs. keto-enol tautomerism) is pH-dependent. Controlled experiments in buffered solutions (pH 2–12) with UV-Vis spectroscopy track tautomeric equilibria. Computational studies (DFT) model transition states to rationalize experimental discrepancies. Cross-validation with kinetic isotope effects (KIE) further clarifies mechanisms .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.